JAK3 inhibitor 34
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17N5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[(1S)-6-(5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]cyanamide |
InChI |
InChI=1S/C22H17N5/c23-12-25-19-9-8-15-6-7-16(10-17(15)19)21-20-18(14-4-2-1-3-5-14)11-24-22(20)27-13-26-21/h1-7,10-11,13,19,25H,8-9H2,(H,24,26,27)/t19-/m0/s1 |
InChI Key |
LOSIDNZHKAVMKF-IBGZPJMESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1NC#N)C=C(C=C2)C3=C4C(=CNC4=NC=N3)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2=C(C1NC#N)C=C(C=C2)C3=C4C(=CNC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Discovery and Design of Jak3 Inhibitor 34
Identification and Initial Characterization
The development of selective JAK3 inhibitors has often started from the modification of existing pan-JAK inhibitor scaffolds, such as Tofacitinib (B832). nih.gov One innovative approach involved the design of novel covalent inhibitors that could engage the unique Cys909 residue in JAK3. acs.org This led to the exploration of structurally and mechanistically distinct electrophilic groups, or "warheads," that could react with the cysteine's thiol group. nih.govacs.org
In this context, a research initiative focused on designing covalent inhibitors using a cyanamide (B42294) warhead. acs.org This work led to the synthesis and optimization of a series of compounds, resulting in the identification of potent and selective JAK3 inhibitors, including the specific molecule designated as compound 34 . acs.org The development process involved extensive crystallography, kinetic analysis, and computational studies to optimize the interaction between the cyanamide group of the inhibitor and the Cys909 residue of JAK3. acs.org
JAK3 inhibitor 34 is classified as a selective and covalent inhibitor based on its mechanism of action. acs.org Its selectivity is achieved by specifically targeting the Cys909 residue within the ATP-binding pocket of JAK3. nih.gov This cysteine is replaced by other amino acids in JAK1, JAK2, and TYK2, meaning the covalent binding mechanism is unique to JAK3. researchgate.net
The inhibitor contains an electrophilic cyanamide group that forms a covalent bond with the thiol side chain of Cys909. acs.org This irreversible interaction leads to potent and sustained inhibition of JAK3's enzymatic activity. nih.gov The efficacy of this selective covalent inhibition has been demonstrated through in vitro biochemical assays, which show significantly higher potency against JAK3 compared to other kinases. acs.org The crystal structure of JAK3 in complex with compound 34 (PDB code: 6DB4) confirms this covalent interaction. acs.org
| Inhibitor Feature | Description | Source |
| Target | Janus Kinase 3 (JAK3) | acs.org |
| Mechanism | Covalent, Irreversible | nih.govacs.org |
| Binding Site | ATP-binding pocket, engaging Cys909 | nih.govacs.org |
| Selectivity Basis | Unique Cys909 residue in JAK3 active site | researchgate.net |
| Electrophilic Group | Cyanamide | acs.org |
Computational and Structure-Based Design Approaches
The design and optimization of this compound and related compounds heavily relied on modern computational chemistry techniques. These methods provide critical insights into how inhibitors bind to their target protein, allowing for rational design and refinement.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.gov For JAK3 inhibitors, docking studies were essential for designing compounds that could selectively form a covalent bond with Cys909. nih.govbenthamdirect.com The process begins with the preparation of the protein's crystal structure, such as the one identified by PDB ID 4Z16, by removing any existing ligands. nih.govmdpi.com
Docking analyses helped identify key interactions between the inhibitor and amino acid residues in the JAK3 binding pocket. Studies have revealed that residues such as Leu905 are important for ligand binding across the JAK family, while interactions with Arg911 and Asp912 in JAK3 can be exploited for selective binding over JAK1. nih.gov The docking of compound 34 was validated by X-ray crystallography (PDB: 6DB4), which confirmed the covalent bond formation with Cys909 and provided a detailed map of the binding interactions. acs.org
Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted protein-ligand complex in a dynamic, solvated environment. nih.gov MD simulations were used to validate the docking results for potential JAK3 inhibitors and to understand the stability of the complex over time, typically for periods of 100 nanoseconds or more. benthamdirect.comnih.govnih.gov
The stability of the system is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand. nih.gov A stable RMSD value over the course of the simulation indicates that the inhibitor remains securely bound in the active site, confirming the viability of the binding mode predicted by docking. nih.gov These simulations are crucial for verifying that the designed inhibitor maintains a stable conformation necessary for effective and sustained inhibition. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used in the early stages of drug discovery to guide the design of new inhibitors. frontiersin.org
Virtual Screening Methodologies
Virtual screening has been a pivotal tool in the discovery of novel JAK3 inhibitors. nih.gov This computational technique involves the screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov In the context of JAK3, structure-based virtual screening (SBVS) approaches have been employed, utilizing the three-dimensional structure of the enzyme's ATP-binding site. frontiersin.org
The process often begins with high-throughput virtual screening (HTVS), which uses simplified scoring functions to rapidly evaluate millions of compounds. nih.govnih.gov This initial pass filters the library down to a more manageable number of potential hits. These hits are then subjected to more rigorous docking protocols, such as standard precision (SP) and extra precision (XP) modes, which provide a more accurate assessment of binding poses and affinities. nih.gov This hierarchical approach improves the efficiency and accuracy of identifying promising lead compounds for further development. nih.gov
Binding Free Energy Calculations (e.g., MM/GBSA)
To further refine the results from virtual screening and to predict the binding affinity of inhibitor-enzyme complexes, binding free energy calculations are employed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used technique for this purpose. nih.govnih.gov
MM/GBSA calculations estimate the free energy of binding by combining molecular mechanics energies with models for solvation energy. nih.gov This analysis provides a quantitative prediction of how strongly a ligand will bind to its target, which is crucial for prioritizing compounds for synthesis and experimental testing. frontiersin.orgnih.gov In the development of JAK3 inhibitors, MM/GBSA has been used to analyze the stability of the inhibitor within the JAK3 binding pocket and to understand the energetic contributions of different molecular interactions, guiding the optimization of inhibitor potency. frontiersin.orgnih.gov
Mechanism of Interaction and Selectivity
The high selectivity of inhibitors like compound 34 is primarily achieved through a specific and targeted interaction with the JAK3 enzyme, a mechanism that distinguishes it from other members of the Janus kinase family.
Covalent Engagement with Cys909 Residue of JAK3
A key feature of this compound is its ability to form a covalent bond with a specific amino acid residue within the JAK3 active site. guidetopharmacology.org The Janus kinase family, which includes JAK1, JAK2, JAK3, and TYK2, possesses a high degree of structural conservation in their ATP-binding pockets, making the development of selective inhibitors a significant challenge. nih.govmdpi.com However, JAK3 is unique among the family members in that it possesses a cysteine residue at position 909 (Cys909). nih.govmdpi.comnih.gov
This compound was designed with a cyanamide group, which acts as an electrophile. guidetopharmacology.orgrcsb.org This group specifically targets and engages the thiol group of the Cys909 residue, forming a stable covalent bond via a Michael addition mechanism. frontiersin.orgmdpi.com This irreversible interaction leads to potent and sustained inhibition of the enzyme. nih.gov The strategy of targeting this unique cysteine has been a successful approach for developing highly selective JAK3 inhibitors. nih.govnih.govnih.gov
Structural Basis of JAK3-Inhibitor Complex (PDB ID: 6DB4)
The precise interaction between a cyanamide-based covalent inhibitor and JAK3 has been elucidated by X-ray crystallography. The structure, deposited in the Protein Data Bank (PDB) with the accession code 6DB4, shows the inhibitor covalently bound to the Cys909 residue within the ATP-binding site of the JAK3 kinase domain. rcsb.orgebi.ac.uk
The crystal structure was resolved at a resolution of 1.66 Å. rcsb.org It confirms that the inhibitor's cyanamide moiety directly engages Cys909, providing a clear structural basis for its mechanism of action. rcsb.org The analysis of this complex reveals the key binding interactions that stabilize the inhibitor in the active site, offering critical insights for the structure-based design and optimization of future selective JAK3 inhibitors. rcsb.orgebi.ac.uk
Table 1: PDB Entry 6DB4 Structural Details Click on the headers to sort the table
| Property | Value |
|---|---|
| PDB ID | 6DB4 rcsb.orgebi.ac.uk |
| Method | X-RAY DIFFRACTION rcsb.org |
| Resolution | 1.66 Å rcsb.org |
| Macromolecule | Tyrosine-protein kinase JAK3 ebi.ac.uk |
| Organism | Homo sapiens rcsb.orgebi.ac.uk |
| Inhibitor | Cyanamide-based covalent inhibitor (CP34) rcsb.org |
| Key Interaction | Covalent bond with Cys909 rcsb.org |
Differential Potency Against Other JAK Family Members (JAK1, JAK2, TYK2)
The covalent targeting strategy results in a remarkable selectivity profile for this class of inhibitors. While many JAK inhibitors show activity across multiple family members due to the conserved ATP binding site, inhibitors that engage Cys909 achieve high selectivity for JAK3. nih.govmdpi.com
For instance, the compound Ritlecitinib (PF-06651600), another irreversible JAK3 inhibitor, demonstrates an IC₅₀ value of 33.1 nM for JAK3, while showing no significant activity (IC₅₀ > 10,000 nM) against JAK1, JAK2, or TYK2. abmole.compfizermedical.com This high degree of selectivity is attributed to the absence of a corresponding cysteine residue in the other JAK family members, where a serine is typically found at the equivalent position. mdpi.com This differential potency is critical, as inhibiting JAK1 and JAK2 has been associated with side effects, whereas selective JAK3 inhibition may offer a more targeted immunomodulatory effect. bmj.comnih.gov
Table 2: Selectivity Profile of a Representative Covalent JAK3 Inhibitor (Ritlecitinib) Click on the headers to sort the table
| Target Kinase | IC₅₀ (nM) |
|---|---|
| JAK1 | >10,000 abmole.compfizermedical.com |
| JAK2 | >10,000 abmole.compfizermedical.com |
| JAK3 | 33.1 abmole.compfizermedical.com |
| TYK2 | >10,000 abmole.compfizermedical.com |
Preclinical Research and Pharmacological Profiling
In Vitro Characterization of JAK3 Inhibitor 34
This compound is a synthetic, organic small molecule designed as a selective and covalent inhibitor of Janus kinase 3 (JAK3). Its mechanism of action involves the cyanamide (B42294) group forming a covalent bond with the Cys909 residue within the ATP-binding site of JAK3. This targeted covalent approach is intended to provide high potency and selectivity for JAK3, a key enzyme in immune cell signaling.
Enzymatic Inhibition Assays (e.g., IC50 determination)
The inhibitory activity of this compound against the Janus kinase family has been quantified using enzymatic assays. These assays measure the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by half (IC50). The pIC50, which is the negative logarithm of the IC50 value, is often used to express potency. For this compound, the pIC50 value for the inhibition of human JAK3 is 7.3, which corresponds to an IC50 of approximately 50 nM.
In the broader context of developing selective JAK3 inhibitors, similar compounds have been shown to be highly potent. For instance, the irreversible covalent inhibitor III-4 demonstrated an IC50 of 57 ± 1.21 nM against JAK3. nih.gov Another selective inhibitor, RB1, showed an IC50 value of 40 nM for JAK3 inhibition. nih.gov These findings highlight the potential for developing highly potent JAK3 inhibitors.
Interactive Data Table: Enzymatic Inhibition of JAK3
| Compound Name | Target Kinase | pIC50 | IC50 (nM) |
| This compound | JAK3 | 7.3 | ~50 |
| Inhibitor III-4 | JAK3 | - | 57 ± 1.21 |
| Inhibitor RB1 | JAK3 | - | 40 |
Kinase Selectivity Profiling Against a Broad Panel of Kinases
A critical aspect of the pharmacological profiling of a kinase inhibitor is its selectivity. This compound has been tested against other members of the Janus kinase family to determine its selectivity profile. The pIC50 values for JAK1, JAK2, and Tyk2 are 5.5, <5.2, and <5.0, respectively. This indicates significantly lower potency against these other JAK family members, and therefore a high degree of selectivity for JAK3.
For comparison, the selective inhibitor III-4 showed high selectivity for JAK3, with IC50 values greater than 10 µM for other JAKs. nih.gov Similarly, the inhibitor RB1 did not inhibit JAK1, JAK2, or Tyk2 at concentrations up to 5 µM. nih.gov This high selectivity is attributed to the targeting of the unique Cys909 residue in JAK3, a feature not present in the other JAK family members. mdpi.com
Interactive Data Table: Kinase Selectivity Profile of this compound
| Target Kinase | pIC50 | IC50 |
| JAK3 | 7.3 | ~50 nM |
| JAK1 | 5.5 | 3.16 µM |
| JAK2 | <5.2 | >6.31 µM |
| TYK2 | <5.0 | >10 µM |
Cell-Based Assays
Inhibition of JAK3-Dependent Cellular Proliferation (e.g., Ba/F3 cells)
Cell-based assays are crucial for determining an inhibitor's efficacy in a more physiologically relevant context. Ba/F3 cells, a murine pro-B cell line that can be rendered dependent on specific cytokine signaling pathways, are often used to assess the cellular potency of JAK inhibitors. While specific data for this compound in Ba/F3 cells is not available, the development of similar selective covalent JAK3 inhibitors has utilized Ba/F3 cells transformed with a Tel-JAK fusion kinase to measure the inhibition of JAK signaling in a cellular context. nih.gov This approach provides a reliable method for optimizing the cellular potency of these inhibitors. nih.gov
Modulation of Cytokine-Stimulated STAT Phosphorylation (e.g., IL-2, IL-4, IL-6, IFNs)
JAK3 is essential for signaling downstream of receptors that utilize the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. nih.gov This signaling cascade involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. A key measure of a JAK3 inhibitor's cellular activity is its ability to block cytokine-induced STAT phosphorylation.
Selective JAK3 inhibitors are expected to potently inhibit STAT phosphorylation in response to γc cytokines. For example, the highly specific JAK3 inhibitor PF-06651600 has been shown to potently inhibit IL-2-mediated STAT5 phosphorylation in T cells. aacrjournals.orgnih.gov In a study with another selective inhibitor, RB1, the compound was highly effective at inhibiting IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs), with significantly less effect on IL-6-induced STAT3 phosphorylation (mediated by JAK1, JAK2, and TYK2) or GM-CSF-induced STAT5 phosphorylation (dependent on JAK2). nih.gov This demonstrates the functional selectivity of these inhibitors in a cellular setting. nih.gov
Effects on Immune Cell Signaling Pathways (e.g., T cell functions, B cell differentiation)
Given the critical role of JAK3 in lymphocyte development and function, its inhibition has profound effects on immune cell signaling. Mutations in JAK3 can lead to Severe Combined Immunodeficiency (SCID), characterized by a depletion of T cells and B cells. nih.gov Therefore, inhibitors of JAK3 are expected to modulate T cell and B cell functions.
Inhibition of JAK3 is known to impact T cell proliferation and activation. ashpublications.org For instance, high concentrations of the JAK3 inhibitor PF-06651600 have been shown to inhibit T-cell proliferation and effector cytokine production. aacrjournals.org The inhibition of the IL-2 receptor/JAK3/STAT5 pathway is a key mechanism by which these effects are mediated. nih.gov Furthermore, JAK1/3 inhibition can promote the exhaustion of effector T cells, a state characterized by increased expression of markers like PD-1 and reduced cytokine production. nih.gov The signaling of γc cytokines is also crucial for B cell differentiation, and thus JAK3 inhibition can impact this process.
In Vivo Efficacy in Disease Models
The therapeutic potential of selective JAK3 inhibition has been extensively evaluated in various preclinical animal models, providing crucial in vivo evidence of efficacy. These models, which mimic key aspects of human diseases, have been instrumental in validating JAK3 as a therapeutic target for autoimmune disorders and certain cancers.
Selective inhibition of JAK3 has shown significant efficacy in rodent models of T-cell-mediated inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. researchgate.net
Rheumatoid Arthritis (RA): In the murine collagen-induced arthritis (CIA) and rat adjuvant-induced arthritis (AA) models, which are standard preclinical models for RA, JAK3 inhibitors have demonstrated dose-dependent amelioration of disease. researchgate.net For instance, the JAK3 inhibitor CP-690550 was shown to reduce cartilage degradation, inflammatory cell influx, and joint damage as measured by histology. researchgate.net In a mouse CIA model, the highly selective JAK3 inhibitor Z583 was found to prevent the development of inflammatory symptoms and could also reverse existing paw swelling. nih.gov Similarly, another selective inhibitor, PF-06651600, proved effective in a rat model of adjuvant-induced arthritis. researchgate.net These studies underscore that selective JAK3 inhibition is sufficient to block the inflammatory processes central to the pathogenesis of arthritis in these models. researchgate.netnih.gov
Inflammatory Bowel Disease (IBD): The role of JAK3 in IBD has been investigated using chemical-induced colitis models. In a trinitibenzene sulphonic acid (TNBS) colitis model, the selective JAK3 inhibitor JANEX-1 prevented disease symptoms like diarrhea and wasting, and also reduced colon wall thickness. nih.gov This suggests that targeting JAK3 can mitigate the intestinal inflammation characteristic of IBD. nih.govmdpi.com While pan-JAK inhibitors have also shown efficacy in models like dextran-sulfate sodium (DSS) induced colitis, the positive results from selective JAK3 inhibitors highlight the specific contribution of this kinase to IBD pathogenesis. nih.gov
Multiple Sclerosis (MS): Experimental autoimmune encephalomyelitis (EAE) is the most common animal model for MS, characterized by immune-mediated demyelination and neuroinflammation. nih.gov The selective JAK3 inhibitor PF-06651600 demonstrated therapeutic efficacy in a rodent EAE model, indicating that targeting JAK3 can suppress the T-cell responses that drive the disease. researchgate.netbellbrooklabs.com The JAK/STAT pathway is known to be aberrantly activated in MS and EAE, mediating the effects of multiple pro-inflammatory cytokines crucial for the differentiation of pathogenic T cells (Th1 and Th17). nih.govnih.gov
Table 1: Efficacy of JAK3 Inhibitors in Autoimmune Disease Models
| Disease Model | Animal | Compound | Key Findings | Reference(s) |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Mouse | CP-690550 | Dose-dependent inhibition of disease endpoints; reduced histological changes. | researchgate.net |
| Adjuvant-Induced Arthritis (AA) | Rat | CP-690550 | Dose-dependent inhibition of disease endpoints; reduced histological changes. | researchgate.net |
| Collagen-Induced Arthritis (CIA) | Mouse | Z583 | Prevented inflammatory phenotype; reversed edematous paws. | nih.gov |
| Adjuvant-Induced Arthritis (AA) | Rat | PF-06651600 | Demonstrated in vivo treatment efficacy. | researchgate.net |
| TNBS-Induced Colitis | Mouse | JANEX-1 | Prevented diarrhea and wasting; reduced colon weight and thickness. | nih.gov |
Gain-of-function mutations in JAK3 are implicated in various hematological malignancies, particularly those of T-cell origin. longdom.orglongdom.org This has made selective JAK3 inhibition an attractive therapeutic strategy, with promising results in relevant animal models. longdom.org
T-Cell Lymphoma: The efficacy of selective JAK3 inhibitors has been demonstrated in xenograft models of T-cell lymphomas. The inhibitor PRN371, which potently and selectively targets JAK3, induced significant tumor growth inhibition in a Natural Killer/T-Cell Lymphoma (NKTL) xenograft model that harbored a JAK3 activating mutation. longdom.orgnih.gov Similarly, the JAK3-specific inhibitor NIBR3049 was tested in a mouse model of T-Acute Lymphoblastic Lymphoma/Leukemia (T-ALL) containing JAK3 mutants, where it showed sensitivity. longdom.org The pan-JAK inhibitor Tofacitinib (B832) has also shown responsiveness in in vivo models of JAK3-mutant T-ALL and NKTL. nih.gov Another inhibitor, EP009, was shown to reduce tumor growth in a murine xenograft model of human T-cell lymphoma by inhibiting JAK3/STAT3 signaling. researchgate.net
Other Lymphoproliferative Disorders: Mouse models with constitutive activation of JAK3 have been shown to develop lymphoproliferative diseases. researchgate.net For example, a knock-in mouse model expressing the A572V mutant of Jak3 developed a lymphoproliferative disorder characterized by an expansion of CD8+ T cells. nih.gov The sensitivity of these models to JAK3 inhibition provides a strong rationale for its use in human diseases driven by similar mutations. nih.govnih.gov
Table 2: Efficacy of JAK3 Inhibitors in Hematological Malignancy Models
| Disease Model | Animal | Compound | Key Findings | Reference(s) |
|---|---|---|---|---|
| Natural Killer/T-Cell Lymphoma (NKTL) Xenograft | Mouse | PRN371 | Significant tumor growth inhibition in a model with a JAK3 activating mutation. | nih.gov |
| T-Acute Lymphoblastic Lymphoma/Leukemia (T-ALL) | Mouse | NIBR3049 | Transformed cells with JAK3 mutants were sensitive to the inhibitor. | longdom.org |
| T-ALL-like disease | Mouse | Tofacitinib | Responsive to treatment in a model with the JAK3M511I mutation. | nih.gov |
Advanced Preclinical Methodologies
The development and validation of advanced JAK3 inhibitors have been supported by sophisticated preclinical methodologies designed to confirm their mechanism of action and optimize their in vivo behavior.
A key strategy for developing highly selective JAK3 inhibitors involves targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is not conserved in other JAK family members. nih.govresearchgate.net This allows for the design of irreversible covalent inhibitors. Quantitative mass spectrometry is a definitive method used to confirm that these compounds indeed form a covalent bond with their intended target.
The methodology involves incubating the recombinant JAK3 kinase domain with the inhibitor. Using electrospray ionization mass spectrometry (ESI-MS), researchers can detect an increase in the molecular weight of the JAK3 protein that corresponds exactly to the molecular weight of the inhibitor, confirming the formation of a stable, covalent adduct. nih.gov To pinpoint the precise site of modification, the inhibitor-bound protein is subjected to protease digestion, followed by liquid chromatography-mass spectrometry (LC/MS) analysis of the resulting peptides. This technique allows for the identification of the specific peptide containing the Cys909 residue, confirming that it is the site of covalent labeling. nih.gov This approach has been successfully used to validate the covalent binding mechanism for several novel pyrimidine-based and tricyclic JAK3 inhibitors. nih.gov
To enhance the therapeutic potential and optimize the in vivo performance of JAK3 inhibitors, researchers have explored conjugating them to carrier molecules. This strategy aims to improve targeted delivery to immune cells, thereby increasing efficacy at the site of inflammation while potentially limiting systemic off-target effects. nih.gov
One notable approach involves the use of macrolide-based scaffolds, such as those derived from the antibiotic azithromycin. These large, amphiphilic scaffolds have a natural tendency to be taken up and accumulate in tissues and immune cells. nih.gov By covalently linking a JAK3 inhibitor to such a macrolide carrier, the resulting conjugate benefits from the scaffold's pharmacokinetic properties. This conjugation can lead to high concentrations of the inhibitor within target immune cells. In preclinical studies using a lipopolysaccharide (LPS)-induced inflammation model in mice, macrolide-conjugated JAK3 inhibitors demonstrated efficacy in modulating cytokine release, specifically by decreasing pro-inflammatory TNFα while increasing the anti-inflammatory IL-10 to TNFα ratio. nih.gov This methodology represents an innovative strategy to improve the in vivo characteristics of small molecule inhibitors by leveraging the properties of a carrier scaffold. nih.gov
Therapeutic Potential and Future Directions
Potential Therapeutic Applications for JAK3 Inhibitor 34
While direct therapeutic application studies for this compound in specific disease models are not detailed in the primary literature, its potential can be inferred from its mechanism of action and the data available for the chemical series it belongs to. The compound was developed as part of a research program to create highly selective JAK3 inhibitors for treating autoimmune diseases. acs.org
The selective inhibition of JAK3 is a validated strategy for inducing immunosuppression, which is beneficial in the treatment of autoimmune disorders. This compound was designed as a covalent inhibitor that specifically targets the Cys909 residue unique to JAK3, thereby blocking its signaling function. nih.govacs.org The research that led to the development of this compound demonstrated that selective inhibition of JAK3 is sufficient to block cellular responses mediated by the JAK1/JAK3 pathway, such as those triggered by cytokines like IL-2. nih.govresearchgate.net This targeted blockade of lymphocyte signaling pathways underscores the potential of compounds like this compound to treat autoimmune conditions such as rheumatoid arthritis, where JAK inhibitors have already shown therapeutic benefit. nih.gov The development of highly selective inhibitors like those in the cyanamide (B42294) series is aimed at providing the therapeutic efficacy of pan-JAK inhibitors while potentially reducing side effects. acs.org
Aberrant JAK3-STAT signaling is a known driver in various hematological malignancies. nih.gov Consequently, potent and selective JAK3 inhibitors are being investigated as targeted therapies. Research into other novel covalent JAK3 inhibitors has shown that they can induce apoptosis in B-cell lymphoma cells and prevent the JAK3-STAT3 cascade. nih.gov Although specific studies on this compound in cancer cell lines are not publicly available, its identity as a potent JAK3 inhibitor places it within a class of molecules with significant potential for oncological applications, especially in lymphomas and leukemias that are dependent on JAK3 signaling.
The JAK/STAT pathway is critically involved in the pathogenesis of numerous inflammatory skin diseases. nih.govnih.gov The successful use of other JAK inhibitors, both systemic and topical, for conditions like atopic dermatitis and psoriasis highlights the potential for new, more selective agents. nih.govnih.gov The rationale for using a selective JAK3 inhibitor stems from the enzyme's role in mediating inflammatory cytokine signals within immune cells that infiltrate the skin. While the primary research on the cyanamide series, including this compound, does not present data from specific dermatological models, the fundamental mechanism of inhibiting T-cell mediated inflammation suggests a strong therapeutic rationale for its investigation in this area. nih.govacs.org
Ongoing Research and Development Strategies
The development of this compound is part of a broader strategy to create next-generation, highly selective JAK inhibitors with improved therapeutic profiles. The research focuses on leveraging the unique structural features of the JAK3 enzyme.
The primary research paper detailing this compound describes a systematic process of structure optimization. acs.org The journey began with lead acrylamide (B121943) compounds and transitioned to a novel cyanamide "warhead" to covalently target the Cys909 residue. acs.orgresearchgate.net This was a deliberate move to create a structurally and mechanistically distinct electrophile from the more common acrylamides. nih.gov
Through extensive crystallography, kinetic, and computational studies, the interaction of the cyanamide group with Cys909 was optimized. nih.govacs.org This led to the synthesis of a series of compounds, including this compound, with varying potencies and selectivity profiles. For instance, the optimization of a lead compound (compound 12 in the study) led to the identification of compound 32 as a particularly potent and selective inhibitor. nih.govresearchgate.net This process highlights a clear strategy of modifying the inhibitor's structure to enhance its binding affinity and kinetic properties with the target enzyme. acs.org
Investigation of Combination Therapeutic Strategies
While specific clinical trial data on combination therapies involving "this compound" is not yet widely published, the rationale for such strategies is well-founded in the broader context of JAK inhibitor development. The high selectivity of this inhibitor for JAK3 suggests it could be a valuable component in combination regimens. By specifically targeting the JAK3 pathway, it may offer a synergistic effect when combined with drugs that have different mechanisms of action, potentially allowing for lower doses of each agent and thereby reducing the risk of toxicity. mdpi.com
Future research is likely to explore the combination of "this compound" with other immunomodulatory or anti-inflammatory agents. For instance, in diseases like rheumatoid arthritis, combining a highly selective JAK3 inhibitor with methotrexate (B535133) or a TNF inhibitor could enhance efficacy. nih.gov For hematological malignancies, combining selective JAK inhibitors with other targeted therapies, such as BCL2 inhibitors like Venetoclax, is an emerging strategy that could be applicable. mdpi.com The goal of these combination approaches is to achieve a more profound and durable response while mitigating the side effects associated with broader immunosuppression. mdpi.comyoutube.com
Understanding JAK3-Dependent Biology through Pharmacological Probes
The development of highly selective inhibitors like "this compound" provides powerful tools to dissect the specific roles of individual JAK isoforms in complex biological systems. nih.govnih.govscilit.com These inhibitors act as pharmacological probes, allowing researchers to understand JAK3-dependent signaling pathways with a precision that was not possible with less selective, first-generation pan-JAK inhibitors. nih.govnih.gov
"this compound" and its closely related analogue, PF-06651600, achieve their selectivity by forming a covalent bond with a unique cysteine residue (Cys909) in the ATP-binding site of JAK3. nih.govnih.govnih.gov This high degree of selectivity allows for the specific interrogation of signaling pathways mediated by the common gamma chain (γc) cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), which are dependent on JAK3. bmj.comnih.gov
A key finding from studies with the selective JAK3 inhibitor PF-06651600 is its ability to spare JAK1-dependent anti-inflammatory signaling. For example, it preserves the immunosuppressive functions of IL-10 and the ability of IL-27 to suppress the production of pro-inflammatory cytokines like TNFα and IL-1β in macrophages. nih.govvilniustech.ltfigshare.com This functional differentiation is a critical insight gained from using a selective probe, highlighting that not all JAK-mediated signaling is pro-inflammatory. These selective inhibitors have been instrumental in demonstrating that specific inhibition of JAK3 can effectively block pro-inflammatory Th1 and Th17 cell differentiation while leaving certain protective immune functions intact. bmj.comnih.govvilniustech.lt
Addressing Selectivity and Off-Target Considerations
Importance of Specificity in Reducing Pan-JAK Inhibition Effects
The development of second-generation, selective JAK inhibitors was driven by the need to mitigate the side effects associated with pan-JAK inhibition. nih.govnih.govbmj.com First-generation inhibitors, such as tofacitinib (B832), target multiple JAK isoforms (primarily JAK1 and JAK3, with some activity against JAK2). nih.govfrontiersin.org This broad inhibition, while effective, can lead to a wider range of side effects because it disrupts a larger number of cytokine signaling pathways. bmj.com
Inhibition of JAK2, for instance, is linked to hematological side effects like anemia and neutropenia, as JAK2 is crucial for signaling by hematopoietic growth factors such as erythropoietin (EPO) and thrombopoietin (TPO). nih.gov By selectively targeting JAK3 and avoiding JAK2, inhibitors like "this compound" are designed to have a more favorable safety profile. patsnap.com The high degree of structural conservation in the ATP-binding sites across the JAK family has made achieving this selectivity a significant challenge for medicinal chemists. nih.govnih.gov The unique Cys909 residue in JAK3 provided a key opportunity for the design of selective covalent inhibitors to overcome this hurdle. nih.govnih.gov
Differentiation from Pan-JAK Inhibitors and Other Isoform-Selective Agents
"this compound" and its analogues are distinguished from both pan-JAK inhibitors and other isoform-selective agents by their specific mechanism and functional consequences.
Differentiation from Pan-JAK Inhibitors (e.g., Tofacitinib): Unlike pan-JAK inhibitors that block signaling from a wide array of cytokines, the highly selective inhibition of JAK3 primarily affects the γc family of cytokines. bmj.comnih.gov A critical differentiator is the preservation of JAK1-dependent pathways. For example, studies comparing the selective JAK3 inhibitor PF-06651600 with the pan-JAK inhibitor tofacitinib showed that selective JAK3 inhibition, unlike pan-JAK inhibition, did not impair the anti-inflammatory effects of IL-10. bmj.comnih.govnih.gov This suggests that selective JAK3 inhibitors may offer a more targeted immunomodulatory effect, potentially translating to better clinical outcomes with fewer off-target effects. nih.govvilniustech.lt
Differentiation from Other Isoform-Selective Agents (e.g., JAK1-selective inhibitors): While both JAK1 and JAK3 are involved in signaling for γc cytokines, their roles are not entirely redundant. documentsdelivered.com Selective JAK1 inhibitors are being developed to spare JAK2 and JAK3-related side effects. mdpi.com However, JAK1 is involved in signaling for a broader range of cytokines than JAK3, including the IL-6 and IL-10 families and type I and II interferons. bmj.com Therefore, a JAK1-selective inhibitor would have a different biological impact than a JAK3-selective one. The use of a highly selective probe like PF-06651600 has demonstrated that sparing JAK1 function preserves important immunoregulatory pathways, which would be inhibited by a JAK1-selective agent. nih.govvilniustech.lt
Below is a table summarizing the selectivity profile of "this compound" against other JAK isoforms.
| Kinase | pIC50 | Fold Selectivity vs. JAK3 (approx.) |
| JAK3 | ~6.9 | 1 |
| JAK1 | <5.2 | >70 |
| JAK2 | <5.2 | >70 |
| TYK2 | <5.0 | >100 |
| Data derived from IUPHAR/BPS Guide to PHARMACOLOGY for "this compound" and related compounds. guidetopharmacology.org |
This high degree of selectivity underscores the potential of "this compound" as a precisely targeted therapeutic agent and a valuable research tool.
Q & A
Q. What are the critical amino acid residues in JAK3 targeted by inhibitor 34, and how do they influence binding affinity?
- Methodological Answer : JAK3 inhibitor 34 primarily interacts with residues in the ATP-binding pocket, including CYS909 and LEU905, which are essential for catalytic activity . Molecular docking studies (e.g., using Schrödinger Suite) can identify binding modes and calculate binding energies (b.e.). For example, marine-derived inhibitors like FsE bind to JAK3 with a b.e. of −9.6, surpassing tofacitinib (−8.2) . Researchers should validate docking results with mutagenesis assays (e.g., alanine-scanning) to confirm residue-specific contributions.
Q. What experimental models are suitable for assessing this compound’s efficacy in immune modulation?
- Methodological Answer : In vitro models include CD4+ T-cell activation assays, where JAK3 inhibition blocks IL-2-mediated STAT5 phosphorylation . For in vivo studies, SIV-infected rhesus macaques have been used to evaluate NK cell depletion and viral load changes, though off-target effects on JAK1/JAK2 must be monitored . Always pair mechanistic studies (e.g., Western blotting for phospho-STAT5) with functional assays (e.g., cytokine profiling).
Q. How can researchers resolve discrepancies between in silico binding predictions and in vitro activity data for this compound?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility unaccounted for in docking. Steered molecular dynamics (SMD) simulations (e.g., using AMBER/NAMD) can model inhibitor entry/exit pathways . Validate with experimental techniques like surface plasmon resonance (SPR) to measure kinetic parameters (Kon/Koff) and X-ray crystallography to resolve bound structures .
Q. What strategies mitigate off-target effects of this compound observed in immune cell studies?
- Methodological Answer : Off-target activity (e.g., JAK1/JAK2 inhibition) can be minimized by:
- Covalent Modification : Design inhibitors that form irreversible bonds with JAK3-specific residues (e.g., PF-06651600 targeting CYS909) .
- Dose Titration : Use transcriptomic profiling (RNA-seq) to identify dose-dependent gene expression changes in primary immune cells .
- Functional Redundancy Testing : Combine this compound with isoform-specific inhibitors (e.g., JAK1-selective compounds) to isolate pathway effects .
Q. What are the implications of this compound’s pharmacokinetics in preclinical testing for translational research?
- Methodological Answer : Pharmacokinetic (PK) parameters (e.g., half-life, bioavailability) should be assessed in murine models using LC-MS/MS quantification of plasma/tissue concentrations. For CNS penetration, employ brain-plasma ratio studies. Note that inhibitors like PRN371 exhibit poor blood-brain barrier (BBB) penetration, limiting utility in neuroinflammatory diseases .
Data Contradiction Analysis
Q. How should conflicting data on this compound’s selectivity be addressed in published studies?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., ATP concentrations) or cell-type-specific JAK expression. To reconcile findings:
Standardize assays using recombinant kinase domains under uniform ATP levels (e.g., 1 mM ATP).
Compare inhibitor performance against clinical benchmarks (e.g., tofacitinib) in parallel experiments .
Use isogenic cell lines (JAK3-knockout vs. wild-type) to confirm on-target effects .
Experimental Design Considerations
Q. What combinatorial therapies enhance the efficacy of this compound in lymphoid malignancies?
- Methodological Answer : In T-cell lymphoma models, combine this compound with:
- SYK Inhibitors : Dual targeting (e.g., cerdulatinib) reduces compensatory signaling .
- HDAC Inhibitors : Synergistic apoptosis induction via STAT5 pathway suppression .
- Checkpoint Inhibitors : Augment anti-tumor immunity in NK/T-cell lymphoma cohorts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
